N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
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Overview
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a nitrobenzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of nitrofurans, which are compounds containing a furan ring bearing a nitro group . It targets the protein aldose reductase .
Mode of Action
The interaction of this compound with its target, aldose reductase, results in changes that are currently under investigation. Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can have significant effects on cellular functions .
Biochemical Pathways
. The downstream effects of this interaction could potentially influence various cellular processes, including glucose metabolism.
Pharmacokinetics
. These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Given its target, it is likely that it may influence cellular processes related to glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the nitrobenzamide moiety: The oxadiazole intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: This compound has a similar oxadiazole ring but differs in the substituents attached to the ring.
5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound contains a nitrofuran moiety similar to N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide.
Uniqueness
This compound is unique due to the combination of its furan, oxadiazole, and nitrobenzamide moieties, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O5/c18-11(8-3-5-9(6-4-8)17(19)20)14-13-16-15-12(22-13)10-2-1-7-21-10/h1-7H,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGNLNSMHPSWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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